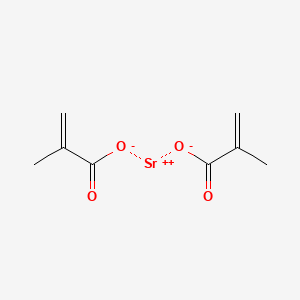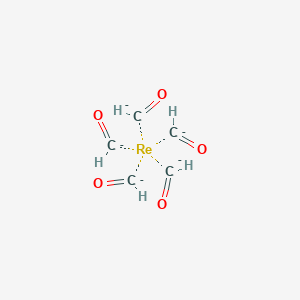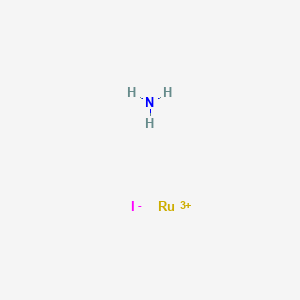
hexakis(thiourea)dicopper dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexakis(thiourea)dicopper dichloride is a coordination compound with the chemical formula
C6H22Cl2Cu2N12S6
. It consists of two copper ions coordinated with six thiourea molecules and two chloride ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.准备方法
Synthetic Routes and Reaction Conditions
Hexakis(thiourea)dicopper dichloride can be synthesized through the reaction of copper(II) chloride with thiourea in an aqueous solution. The reaction typically involves dissolving copper(II) chloride in water and then adding thiourea to the solution. The mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by maintaining the same reaction conditions used in laboratory settings. The key factors for industrial production include controlling the concentration of reactants, temperature, and reaction time to ensure consistent quality and yield of the compound.
化学反应分析
Types of Reactions
Hexakis(thiourea)dicopper dichloride undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation, leading to the formation of copper(II) species.
Reduction: The compound can be reduced to form copper(I) species.
Substitution: Thiourea ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) oxide, while reduction reactions may produce copper(I) thiourea complexes .
科学研究应用
Hexakis(thiourea)dicopper dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of copper-based nanomaterials and catalysts.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a stabilizer in various chemical processes
作用机制
The mechanism of action of hexakis(thiourea)dicopper dichloride involves the interaction of copper ions with biological molecules. The copper ions can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress and damage in cells. The thiourea ligands also play a role in stabilizing the copper ions and modulating their reactivity .
相似化合物的比较
Similar Compounds
- Hexakis(thiourea)dicopper(I) sulfate hydrate
- Pentakis(thiourea)dicopper(I) sulfate trihydrate
- Heptakis(thiourea)tetracopper(I) disulfate hydrate
Uniqueness
Hexakis(thiourea)dicopper dichloride is unique due to its specific coordination environment and the presence of chloride ions. This distinguishes it from other similar compounds, which may have different anions or coordination numbers. The unique structure of this compound imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
属性
CAS 编号 |
15489-72-2 |
|---|---|
分子式 |
C6H22Cl2Cu2N12S6 |
分子量 |
652.70728 |
同义词 |
hexakis(thiourea)dicopper dichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


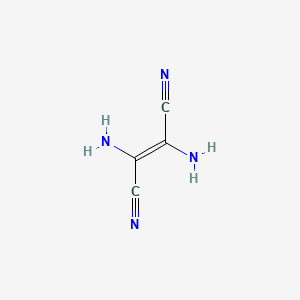
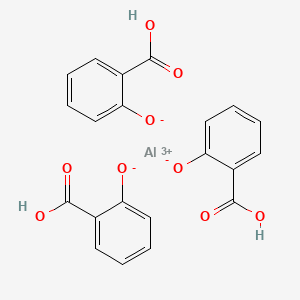
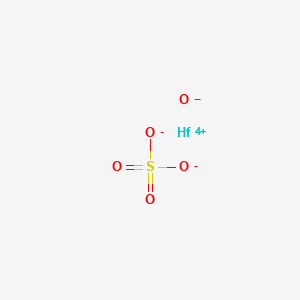
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)
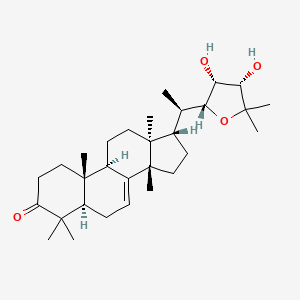
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)
